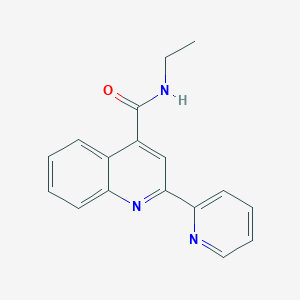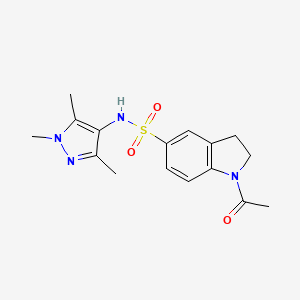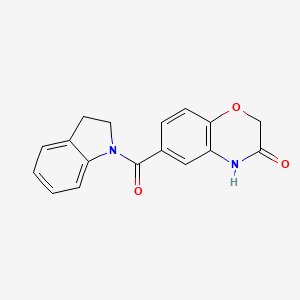
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2013 and has since been studied extensively for its potential use in cancer treatment.
作用机制
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one binds to the DNA-binding domain of RNA polymerase I and prevents it from binding to the rDNA promoter, thereby inhibiting transcription of rRNA. This leads to nucleolar stress and activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
实验室实验的优点和局限性
One advantage of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is its selectivity for RNA polymerase I transcription, which minimizes off-target effects. It has also been shown to be effective in preclinical models of various cancers, including those that are resistant to conventional chemotherapy. However, 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has limited solubility in water and requires the use of organic solvents for administration, which may limit its clinical use.
未来方向
For 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one research include optimization of its pharmacokinetic and pharmacodynamic properties, identification of biomarkers that predict response to treatment, and development of combination therapies that enhance its efficacy. 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one may also have potential use in other diseases, such as neurodegenerative disorders, where inhibition of RNA polymerase I transcription has been shown to have therapeutic effects.
Conclusion
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is a promising small molecule inhibitor of RNA polymerase I transcription that has shown efficacy in preclinical models of various cancers. Its selective mechanism of action and ability to induce cell cycle arrest and apoptosis in cancer cells make it a potential candidate for cancer treatment. However, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and identify biomarkers that predict response to treatment.
合成方法
The synthesis of 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one involves a series of reactions starting with the condensation of 2-nitrophenylacetic acid with cyclohexanone to form 2-nitrophenylcyclohexyl ketone. This is followed by reduction of the nitro group to an amino group, and then cyclization with 2-chloro-3-formylquinoxaline to form 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one. The final product is obtained in high yield and purity.
科学研究应用
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to disruption of ribosome biogenesis and subsequent activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has been studied extensively in preclinical models of various cancers, including breast, ovarian, and hematological malignancies.
属性
IUPAC Name |
4-(cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPXHYXYGRAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)


![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)